2-Amino-3-ethoxypropan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

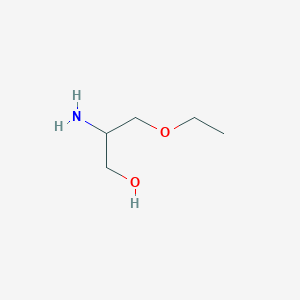

2-Amino-3-ethoxypropan-1-ol is an organic compound with the molecular formula C5H13NO2. It is a versatile molecule that finds applications in various fields due to its unique chemical properties. The compound consists of an amino group, an ethoxy group, and a hydroxyl group attached to a propane backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-ethoxypropan-1-ol typically involves the reaction of ethylene oxide with 2-amino-1-propanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the opening of the ethylene oxide ring and its subsequent reaction with the amino alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures a consistent supply of the reactants and efficient heat management, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form various amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Oxo derivatives such as 2-amino-3-ethoxypropanal.

Reduction: Amine derivatives such as 2-amino-3-ethoxypropane.

Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Characteristics:

- Molecular Weight: 119.16 g/mol

- Structure: Contains an amino group, an ethoxy group, and a hydroxyl group attached to a propane backbone.

Chemistry

2-Amino-3-ethoxypropan-1-ol serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical reactions, leading to the formation of:

- Oxo derivatives: Such as 2-amino-3-ethoxypropanal.

- Amine derivatives: Resulting from reduction processes.

Table 1: Chemical Transformations of this compound

| Reaction Type | Product | Reaction Conditions |

|---|---|---|

| Oxidation | 2-amino-3-ethoxypropanal | Mild oxidizing agents |

| Reduction | 2-amino-3-ethoxypropane | Reducing agents (e.g., LiAlH4) |

| Substitution | Various substituted derivatives | Depends on reagent used |

Biology

In biological research, this compound is utilized as a substrate in enzyme kinetics studies. It can also inhibit certain enzymes by binding to their active sites, influencing metabolic pathways.

Case Study: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited the activity of specific enzymes involved in metabolic processes, thereby providing insights into potential therapeutic applications.

Medicine

The compound is explored as a building block for drug synthesis due to its potential therapeutic effects. Its ability to modulate biological activity makes it valuable in drug design.

Table 2: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Investigated for efficacy against resistant strains |

| Anticancer Compounds | Used in the synthesis of novel anticancer agents |

| Neurological Disorders | Potential role in developing treatments for neurodegenerative diseases |

Industry

In industrial applications, this compound is employed in the production of surfactants and emulsifiers. Its properties enhance the stability and performance of formulations used in various products.

Wirkmechanismus

The mechanism of action of 2-Amino-3-ethoxypropan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site.

Vergleich Mit ähnlichen Verbindungen

2-Amino-1-propanol: Similar structure but lacks the ethoxy group.

3-Amino-1-propanol: Similar structure but the amino group is located at a different position.

2-Amino-2-methylpropan-1-ol: Similar structure but contains a methyl group instead of an ethoxy group.

Uniqueness: 2-Amino-3-ethoxypropan-1-ol is unique due to the presence of both an amino group and an ethoxy group on the same carbon chain. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in various synthetic processes.

Biologische Aktivität

2-Amino-3-ethoxypropan-1-ol, a compound with the molecular formula C5H13NO2, has garnered attention in various fields due to its biological activity and potential applications in medicinal chemistry. This article explores the compound's biological mechanisms, research findings, and potential therapeutic uses.

This compound is characterized by the presence of both an amino group and an ethoxy group, which contribute to its unique chemical properties. The compound can undergo various reactions, including oxidation and substitution, leading to different derivatives that may exhibit varied biological activities.

The biological activity of this compound primarily stems from its interaction with specific molecular targets, such as enzymes and receptors. It can function as a substrate or inhibitor, modulating the activity of these targets and influencing several biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access to the catalytic site .

Biological Activity Data

Research indicates that this compound has potential applications in several biological contexts:

1. Enzyme Interaction Studies

In vitro experiments have demonstrated that this compound can inhibit the activity of specific enzymes involved in metabolic processes. For instance, studies have shown that it affects enzyme kinetics in biochemical assays, indicating its utility in research related to enzyme regulation.

2. Cardiovascular Applications

Recent research has highlighted the role of this compound in cardiovascular health. It has been identified as a modulator of the APJ receptor, which is implicated in cardiovascular homeostasis. In animal models, compounds similar to this compound have been shown to improve cardiac contractility and ejection fraction .

3. Antimicrobial Activity

A study evaluating various derivatives of this compound revealed notable antimicrobial properties against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents for treating infections .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| 2-Amino-1-propanol | Lacks ethoxy group | Limited biological activity |

| 3-Amino-1-propanol | Amino group at a different position | Different metabolic effects |

| 2-Amino-2-methylpropan-1-ol | Contains a methyl group instead | Varies in enzyme interaction |

Eigenschaften

IUPAC Name |

2-amino-3-ethoxypropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-2-8-4-5(6)3-7/h5,7H,2-4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOQCJMDHZROCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.